molecular formula C24H18N2O3 B3000580 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892420-02-9

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No. B3000580
M. Wt: 382.419
InChI Key: VOQMCBRECMDJPJ-UHFFFAOYSA-N
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Description

“1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran [3,2-d]pyrimidine derivatives have been studied for their diverse biological potential . They are considered as bioisosteres with purines and have shown promising anticancer activity .


Synthesis Analysis

The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves the design and evaluation of thiosemicarbazide or its analogs . The structure-activity relationship of PARP-1 inhibitors has been summarized to design these compounds .


Molecular Structure Analysis

The molecular structure of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” is represented by the IUPAC name benzofuro [3,2-d]pyrimidine-2,4-diol . The InChI code is 1S/C10H6N2O3/c13-9-8-7 (11-10 (14)12-9)5-3-1-2-4-6 (5)15-8/h1-4H, (H2,11,12,13,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran [3,2-D]pyrimidine derivatives include the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 . This reaction is achieved under reflux .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” include a molecular weight of 202.17 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Benzofuro[3,2-b]pyridine Derivatives

Field

Chemical Synthesis

Application Summary

This research focuses on the diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes .

Method of Application

An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Results

The reaction enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .

Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

Application Summary

This research focuses on the synthesis of Benzofuro[3,2-b]indol-3-one derivatives via dearomative (3 + 2) cycloaddition of 2-Nitrobenzofurans and para-Quinamines .

Method of Application

An efficient dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans has been developed .

Results

This reaction proceeds smoothly under mild conditions and affords a series of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields (up to 98%) with perfect diastereoselectivities .

Synthesis of 3-Alkyl-2-Diversity-Substituted Benzofuro[3,2-d]pyrimidin-4(3H)-One Derivatives

Application Summary

This research focuses on the synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives .

Method of Application

The synthesis involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are reacted with nitrogen-oxygen-containing nucleophiles .

Results

The reaction produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .

Anticancer Activity of Thiazolopyrimidine Derivatives

Field

Medicinal Chemistry

Application Summary

This research focuses on the anticancer activity of thiazolopyrimidine derivatives .

Method of Application

The novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .

Results

One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Future Directions

The future directions in the research of “1,3-Dibenzyl-1benzofuro[3,2-d]pyrimidine-2,4-dione” and its derivatives could involve the development of novel PARP-1 inhibitors . By summarizing the structure-activity relationship of PARP-1 inhibitors, more effective and selective anticancer agents could be designed .

properties

IUPAC Name

1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQMCBRECMDJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

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